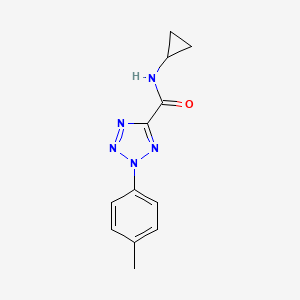
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CTC) is a chemical compound with potential applications in scientific research. It belongs to the class of tetrazole derivatives, which have been studied extensively for their biological activities. CTC has been shown to exhibit promising properties as a research tool, particularly in the fields of pharmacology and neuroscience. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1,3,5-Triazines, including our compound of interest, have been studied for their biological properties. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are used clinically due to their antitumor properties. HMM is employed in treating lung cancer, while 2 targets ovarian cancer. Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and also exhibits antitumor activity. Additionally, 1,3,5-triazines with specific structures have shown aromatase inhibitory activity and potential as corticotrophin-releasing factor 1 receptor antagonists .
Siderophores and Microbial Iron Chelation
1,3,5-Triazines, including our compound, have potential as siderophores. Siderophores are molecules produced by microorganisms to scavenge iron from their environment. Our compound could play a role in microbial iron shelter mechanisms .
In Vitro Activity Against Protozoan Parasites
One specific 1,3,5-triazine derivative has demonstrated good in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness) .
Leukotriene C4 (LTC4) Antagonists
Certain 1,3,5-triazines exhibit potent activity against LTC4, which has protective effects against gastric lesions induced by HCl and ethanol .
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O/c1-8-2-6-10(7-3-8)17-15-11(14-16-17)12(18)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTJEDMZADMWKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
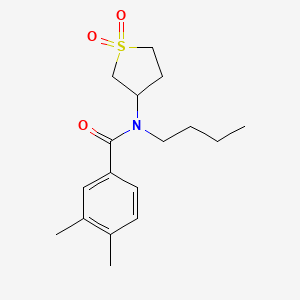
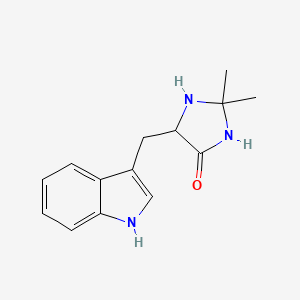

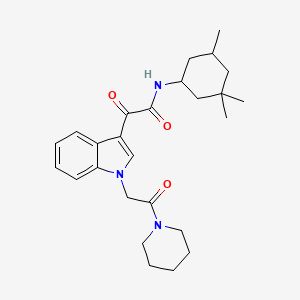
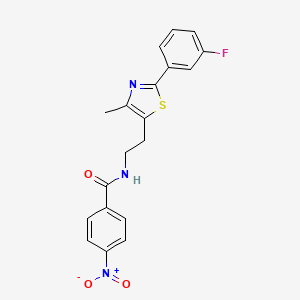




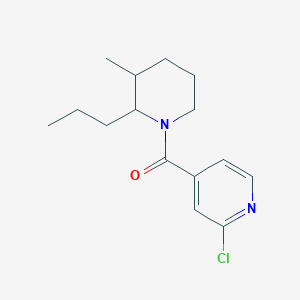
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)

![5-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]furan-2-carboxylic acid](/img/structure/B2387836.png)